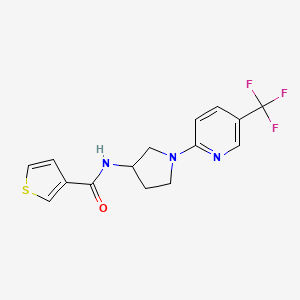

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide is a chemical compound that has been the focus of scientific research in recent years due to its potential applications in various fields.

Scientific Research Applications

Anti-Cancer Studies

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives involves treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . These compounds were synthesized with excellent yields under mild reaction conditions. Notably, they were effectively screened for their anti-cancer properties . Among the tested compounds, RB7 demonstrated remarkable anticancer activity against HT-29 colon cancer cells , with an estimated IC50 range of 6.587 to 11.10 µM . Furthermore, RB7 was found to induce the mitochondrial apoptotic pathway , up-regulating Bax and down-regulating Bcl2 , ultimately leading to Caspase 3 activation and cell death via the mitochondrial apoptotic pathway.

Anti-Inflammatory and Analgesic Activities

In a related context, indole derivatives containing the trifluoromethylpyridine moiety have shown promise. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited both anti-inflammatory and analgesic activities .

Chelating Units in Ligand Design

The compound Bis(5-(trifluoromethyl)pyridin-2-yl)amine serves as a valuable chelating unit. It can be used for the synthesis of various ligands from corresponding amino-substituted arenes and heteroarenes . Such ligands play a crucial role in coordination chemistry and catalysis.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism

Trifluoromethyl groups have been explored in the context of FDA-approved drugs . For instance, they are relevant in the modulation of meningeal blood vessels and dura , which are pain-sensitive and innervated by peripheral sensory trigeminal nerves. The neurotransmitter CGRP receptor antagonism is associated with these compounds .

Agrochemical and Pharmaceutical Ingredients

Trifluoromethylpyridines, including the mentioned compound, serve as key structural motifs in active agrochemical and pharmaceutical ingredients . Their incorporation enhances the biological activity of various compounds .

Rational Drug Design

Pyrazines, such as those derived from this compound, are essential in rational drug design . Their unique properties and diverse therapeutic applications make them valuable targets for drug development .

properties

IUPAC Name |

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3OS/c16-15(17,18)11-1-2-13(19-7-11)21-5-3-12(8-21)20-14(22)10-4-6-23-9-10/h1-2,4,6-7,9,12H,3,5,8H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDLGEUWKVOVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)

![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)

![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)